Boc-Aminooxy-PEG2

Catalog No.
S544647
CAS No.
1807503-86-1
M.F
C9H19NO5
M. Wt
221.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Aminooxy-PEG2

CAS Number

1807503-86-1

Product Name

Boc-Aminooxy-PEG2

IUPAC Name

tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]carbamate

Molecular Formula

C9H19NO5

Molecular Weight

221.25

InChI

InChI=1S/C9H19NO5/c1-9(2,3)15-8(12)10-14-7-6-13-5-4-11/h11H,4-7H2,1-3H3,(H,10,12)

InChI Key

ZPZCGPKXSQMUKY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NOCCOCCO

solubility

Soluble in DMSO

Synonyms

t-Boc-Aminooxy-PEG2-alcohol

The exact mass of the compound t-Boc-Aminooxy-PEG2-alcohol is 221.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties:

  • t-Boc-Aminooxy-PEG2-alcohol consists of three key components:
    • A tert-Butyloxycarbonyl (Boc) protecting group - This group shields the aminooxy functionality (H2N-O-). Source: MedKoo
    • A polyethylene glycol (PEG) spacer - This hydrophilic chain enhances water solubility of the molecule. Source: BroadPharm:
    • A terminal hydroxyl (OH) group - This allows for further chemical modifications. Source: MedKoo

Bioconjugation Applications:

  • The t-Boc protecting group can be selectively removed under mild acidic conditions, revealing a reactive aminooxy group. Source: MedKoo
  • This exposed aminooxy group can then form a stable oxime linkage with aldehydes or ketone functionalities present on biomolecules like proteins or carbohydrates. Source: MedKoo
  • This bioconjugation strategy allows researchers to attach PEGylated entities (substances linked to PEG) to biomolecules, potentially altering their properties like solubility, stability, or targeting ability. Source: CD Bioparticles

Potential Uses:

  • t-Boc-Aminooxy-PEG2-alcohol finds applications in bioconjugation experiments, particularly for attaching PEG moieties to biomolecules. Source: MedKoo
  • The PEG spacer can improve the water solubility and biocompatibility of the biomolecule conjugate. Source: CD Bioparticles
  • This approach holds promise in fields like drug delivery, where PEGylation can enhance circulation time and reduce immunogenicity of therapeutic agents. Source: CD Bioparticles

Boc-Aminooxy-PEG2 is a specialized compound that combines a polyethylene glycol (PEG) moiety with a Boc-protected aminooxy group. This compound is designed for bioconjugation applications, facilitating the formation of stable linkages between biomolecules. The presence of the PEG spacer enhances its solubility in aqueous environments, making it particularly useful in biological contexts. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the aminooxy functionality, allowing for selective reactions once deprotected.

t-Boc-Aminooxy-PEG2-alcohol doesn't have a direct mechanism of action within biological systems. Its primary function is to serve as a linker for bioconjugation. The deprotected aminooxy group forms a covalent bond with a target biomolecule containing an aldehyde or ketone functionality, creating a stable conjugate. This allows researchers to attach various biomolecules for targeted delivery, improved pharmacokinetics, or the creation of multifunctional probes [].

While detailed safety information might not be publicly available for this specific compound, some general precautions for handling similar chemicals can be considered:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal regulations.

Further Considerations

The length of the PEG spacer (2 units in this case) can be varied depending on the desired properties of the final conjugate. Longer spacers offer increased flexibility and reduced steric hindrance, but might also affect stability or targeting efficiency [].

  • Substitution Reactions: The terminal carboxylic acid group can react with primary amines to form stable amide bonds.
  • Deprotection Reactions: The Boc group can be removed under mild acidic conditions, exposing the aminooxy group for further reactions.

Common reagents used in these reactions include:

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
  • DCC (N,N’-dicyclohexylcarbodiimide)

These reactions are crucial for creating bioconjugates and modifying biomolecules for various applications .

Boc-Aminooxy-PEG2 exhibits significant biological activity due to its ability to form stable linkages with biomolecules containing carbonyl groups (aldehydes and ketones). Upon deprotection, the aminooxy group can react with these carbonyls to form oxime bonds, which are stable and resistant to hydrolysis. This property makes Boc-Aminooxy-PEG2 valuable in drug delivery systems and targeted therapies, as it can modulate the activity of biomolecules and influence cellular processes .

The synthesis of Boc-Aminooxy-PEG2 typically involves the following steps:

  • Protection of the Aminooxy Group: The aminooxy group is protected using tert-butoxycarbonyl to prevent unwanted reactions.
  • PEGylation: The protected aminooxy group is conjugated with a PEG chain.
  • Deprotection: The Boc group is removed under mild acidic conditions to yield the final product.

Industrial production methods generally follow similar synthetic routes but are optimized for high yield and purity .

Boc-Aminooxy-PEG2 has diverse applications in various fields:

  • Bioconjugation: It is widely used for site-specific conjugation of drugs to proteins or other biomolecules.
  • Drug Delivery Systems: The compound facilitates targeted drug delivery by forming stable linkages with therapeutic agents.
  • Research: It is employed in studies involving protein modification and biomolecular interactions due to its chemoselectivity and stability .

Studies have shown that Boc-Aminooxy-PEG2 can interact effectively with primary amine groups on biomolecules, leading to the formation of stable amide bonds. These interactions are influenced by environmental factors such as pH and the presence of activating agents like EDC or HATU. Additionally, its hydrophilic nature due to the PEG spacer enhances its solubility, which is beneficial in biological assays .

Boc-Aminooxy-PEG2 shares similarities with several other compounds in the PEG family, particularly those designed for bioconjugation. Here are some comparable compounds:

Compound NameStructureUnique Features
t-Boc-Aminooxy-PEG2-AmineContains free amino groupReactive towards carbonyls for oxime formation
t-Boc-Aminooxy-PEG2-AzideContains azide groupEnables click chemistry reactions
t-Boc-Aminooxy-PEG-PropargylContains propargyl groupFacilitates both bioconjugation and click chemistry

Uniqueness of Boc-Aminooxy-PEG2

Boc-Aminooxy-PEG2 stands out due to its combination of a protective Boc group and a PEG spacer, which not only enhances solubility but also allows for selective reactions that are crucial in bioconjugation applications. Its ability to form stable amide bonds and oxime linkages makes it a versatile tool in pharmaceutical research and development .

Boc-Aminooxy-PEG2 comprises three distinct structural elements:

ComponentDescriptionMolecular FormulaMolecular Weight
Boc GroupAcid-labile tert-butyloxycarbonyl protecting group attached to an amineC₄H₉O₂87.12 g/mol
Aminooxy GroupO-NH₂ moiety enabling oxime bond formation with aldehydes/ketonesNO30.01 g/mol
PEG2 SpacerTwo ethylene glycol units (–O–CH₂–CH₂–O–) enhancing hydrophilicity and flexibilityC₄H₁₀O₃106.12 g/mol

Total molecular formula: C₁₁H₂₁NO₇
Total molecular weight: 279.3 g/mol

The Boc group is covalently linked to the aminooxy group, which is further connected to a PEG2 chain. This configuration ensures the aminooxy group remains protected until deprotection under acidic conditions, while the PEG2 spacer improves solubility in aqueous environments.

Role of the Boc Protecting Group in Aminooxy Functionality

The Boc group serves as a temporary protective shield for the aminooxy moiety, preventing premature reactivity during synthesis or conjugation. Key attributes include:

  • Chemical Stability:

    • Resists nucleophilic attack by bases or amines in neutral or alkaline conditions.
    • Maintains integrity during coupling reactions with activated esters (e.g., NHS esters) .
  • Selective Deprotection:

    • Cleaved efficiently under mild acidic conditions (e.g., trifluoroacetic acid, HCl in methanol) without damaging sensitive functional groups .
    • Enables precise control over aminooxy group activation in multi-step syntheses.
  • Enhanced Conjugation Efficiency:

    • Deprotection generates a free aminooxy group, which reacts selectively with aldehydes or ketones to form stable oxime linkages (e.g., in PROTACs or ADCs) .

PEG Spacer Design: Ethylene Glycol Units and Hydrophilic Properties

The PEG2 spacer consists of two ethylene glycol (–O–CH₂–CH₂–) units, providing critical advantages:

PropertyImpact on Boc-Aminooxy-PEG2
HydrophilicityEnhances solubility in aqueous media, enabling bioconjugation in physiological conditions .
FlexibilityAllows spatial separation between functional groups, optimizing steric accessibility .
BiocompatibilityMinimizes immunogenicity and improves pharmacokinetics in therapeutic applications .

The PEG2 chain mitigates steric hindrance between the Boc-protected aminooxy group and reactive partners, while its hydrophilicity facilitates interactions in biological systems.

Synthesis and Functionalization of Boc-Aminooxy-PEG2

Chemical Synthesis Methods

Boc-Aminooxy-PEG2 is synthesized via a multi-step protocol involving:

  • Aminooxy Group Formation:

    • Mitsunobu Reaction: Phthalimide derivatives are coupled to diols using triphenylphosphine and diethyl azodicarboxylate, followed by hydrazinolysis to yield free aminooxy groups .
    • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is reacted with the aminooxy intermediate in aqueous NaOH or acetonitrile with 4-dimethylaminopyridine (DMAP) .
  • PEG2 Spacer Incorporation:

    • Ethylene glycol units are introduced via nucleophilic substitution or esterification, ensuring controlled chain length .

Conjugation Strategies

Boc-Aminooxy-PEG2 facilitates two primary conjugation mechanisms:

StrategyMechanismApplications
Oxime LigationAminooxy reacts with aldehydes/ketones to form stable oxime bonds .PROTACs, ADCs, glycoconjugates
Click ChemistryPEG2-alkyne variants react with azides via copper-catalyzed azide-alkyne cycloaddition .Multivalent ligands, nanomedicine

Example Reaction:
$$
\text{Boc-Aminooxy-PEG2} + \text{Aldehyde} \xrightarrow{\text{Aniline, pH 5-7}} \text{Boc-Aminooxy-PEG2-Oxime}
$$

Applications in PROTACs and ADCs

Boc-Aminooxy-PEG2 serves as a critical linker in targeted therapeutics:

ApplicationRoleExample
PROTACsConnects E3 ligase ligands (e.g., VHL) with target protein ligands (e.g., BRD4) .Degradation of oncogenic proteins.
ADCsLinks cytotoxic payloads (e.g., MMAE) to antibodies via amide bonds .Tumor-specific drug delivery.

Physicochemical Properties and Performance

Solubility and Stability

PropertyObservation
SolubilityHigh solubility in water, PBS, and organic solvents (e.g., DMSO) .
pH StabilityStable in neutral conditions; degrades rapidly in acidic media (e.g., TFA) .
Oxime StabilityOxime bonds resist hydrolysis under physiological conditions .

PEG2’s Influence on Pharmacokinetics

The PEG2 spacer improves therapeutic efficacy by:

  • Reducing Aggregation: Minimizes peptide-protein interactions, enhancing target engagement .
  • Prolonging Circulation: Slows renal clearance due to increased molecular weight .

Fundamental Protection Chemistry

The stepwise synthesis of Boc-protected aminooxy derivatives employs tert-butoxycarbonyl chemistry as the primary protection strategy for aminooxy functional groups [8] [9] [12]. The tert-butoxycarbonyl protecting group provides excellent stability under nucleophilic and electrophilic reaction conditions while allowing facile removal under mild acidic conditions [9] [12]. Installation of the Boc group typically utilizes di-tert-butyl dicarbonate in the presence of organic bases such as triethylamine or under aqueous conditions with sodium hydroxide [12] [35]. The protection mechanism involves nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate and carbon dioxide [9] [12].

Sequential Assembly Strategies

Stepwise synthesis methodologies for Boc-aminooxy-PEG2 derivatives involve sequential coupling reactions that build the polyethylene glycol chain while maintaining aminooxy protection [11] [13] [30]. Research demonstrates that carbodiimide-based coupling reactions provide superior yields compared to conventional peptide coupling methods when constructing aminooxy-functionalized compounds [11]. Studies utilizing N-protected aminooxy compounds show conversion yields ranging from 45% to 93% when employing dicyclohexylcarbodiimide activation with shortened reaction times [11]. The stepwise approach allows precise control over chain length and functional group positioning, enabling synthesis of defined molecular architectures [13] [30].

Coupling MethodYield RangeReaction TimeSolvent System
Dicyclohexylcarbodiimide80-93%30-60 minutesDimethylformamide
N-Hydroxybenzotriazole/N,N'-dicyclohexylcarbodiimide45-80%2-4 hoursDimethylformamide
Standard Peptide Coupling25-45%12-24 hoursVarious

Mitsunobu Reaction Approaches

The Mitsunobu reaction serves as a key transformation in stepwise aminooxy synthesis, enabling efficient installation of phthalimide-protected aminooxy groups [28] [30]. This methodology involves reaction of alcohols with N-hydroxyphthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate, followed by hydrazinolysis to reveal the aminooxy functionality [30]. Research indicates that Mitsunobu-based strategies achieve yields of 61-100% for most reaction steps, with the exception of Michael addition reactions which typically produce lower yields of approximately 26% [30]. The sequential application of Mitsunobu chemistry followed by hydrazinolysis provides a reliable route to aminooxy-terminated compounds with high purity [30].

Atom Transfer Radical Polymerization Approaches

Controlled Radical Polymerization Fundamentals

Atom Transfer Radical Polymerization represents a controlled radical polymerization technique that enables synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions [16] [17] [20]. The method utilizes transition metal complexes to mediate reversible activation and deactivation of polymer chain ends through halogen atom transfer processes [17] [21]. Copper-mediated systems predominate in aminooxy-functionalized polymer synthesis, providing excellent control over polymerization kinetics and end-group fidelity [16] [17]. The equilibrium-controlled nature of ATRP minimizes termination reactions while maintaining high degrees of chain-end functionality [17] [20].

Aminooxy-Functional Initiator Design

Synthesis of aminooxy end-functionalized polymers requires specialized initiators containing protected aminooxy groups that remain stable under polymerization conditions [16] [18]. Boc-protected aminooxy initiators have been successfully developed for ATRP of acrylamide and methacrylate monomers, yielding polymers with polydispersity indices as low as 1.11 for poly(N-isopropylacrylamide) [16]. The initiator design incorporates both the halogen atom required for ATRP activation and the protected aminooxy functionality, enabling direct incorporation of reactive end groups [16] [18]. Kinetic analysis demonstrates well-controlled polymerization behavior with linear increases in molecular weight versus monomer conversion [16].

MonomerPolydispersity IndexMolecular Weight ControlEnd-Group Fidelity
N-isopropylacrylamide1.11Excellent>95%
2-hydroxyethyl methacrylate1.18Very Good>90%
Polyethylene glycol methacrylate1.24Good>85%

Chain Transfer Agent Strategies

Reversible Addition-Fragmentation Chain Transfer polymerization provides an alternative controlled radical polymerization approach for aminooxy-functionalized polymer synthesis [18]. Chain transfer agents incorporating Boc-protected aminooxy groups in the R-group position enable synthesis of semi-telechelic polymers with reactive end groups [18]. Research demonstrates successful synthesis of aminooxy-terminated poly(N-isopropylacrylamide) with number-average molecular weights of 4,200 Daltons and narrow polydispersity indices of 1.14 [18]. The trithiocarbonate end groups remain available for further modification, providing additional synthetic versatility compared to conventional ATRP approaches [18].

Post-Synthetic Modifications and Functionalization Strategies

Deprotection Methodologies

Post-synthetic deprotection of Boc-protected aminooxy groups typically employs trifluoroacetic acid treatment under mild conditions [16] [18] [28]. The deprotection mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation as isobutylene and carbon dioxide [9] [12]. Complete removal of Boc protecting groups is readily monitored by proton nuclear magnetic resonance spectroscopy, with disappearance of the characteristic tert-butyl singlet at 1.4 parts per million [16]. Deprotection yields are typically quantitative, with reaction times ranging from 2 to 12 hours depending on substrate complexity and reaction conditions [16] [18].

Oxime Bond Formation

The deprotected aminooxy functionality undergoes chemoselective condensation with aldehydes and ketones to form stable oxime linkages [22] [23] [28]. Oxime formation proceeds under mild aqueous conditions with aniline or m-phenylenediamine catalysis, achieving excellent conversion rates at physiological pH values [23] [28]. Research demonstrates successful conjugation of aminooxy-functionalized compounds to levulinyl-modified proteins and aldehyde-functionalized carbohydrates with yields exceeding 90% [16] [23]. The oxime linkage exhibits superior hydrolytic stability compared to hydrazone bonds, making it suitable for biological applications [23] [30].

Substrate TypeReaction ConditionsConversion YieldCatalyst
Protein AldehydespH 7.4, 37°C>90%None Required
Carbohydrate AldehydespH 4.5, Room Temperature85-95%Aniline
Ketone SubstratespH 4.5, 40°C75-85%m-Phenylenediamine

Advanced Functionalization Strategies

Post-synthetic modification strategies extend beyond simple oxime formation to include multi-step functionalization sequences that introduce diverse chemical functionalities [22] [24] [27]. Surface immobilization techniques utilize thiol-gold interactions following reduction of terminal thiocarbonyl groups, enabling preparation of aminooxy-functionalized surfaces for bioconjugation applications [18]. Click chemistry approaches, including copper-catalyzed azide-alkyne cycloaddition, have been successfully employed with aminooxy-functionalized substrates to create complex bioconjugate architectures [4] [22]. These advanced strategies enable preparation of multifunctional materials with precisely controlled chemical compositions and spatial arrangements [22] [24].

The oxime ligation reaction represents a fundamental bioconjugation mechanism wherein Boc-Aminooxy-PEG2 demonstrates distinct reactivity patterns with different carbonyl substrates. The aminooxy functional group exhibits characteristic alpha-effect nucleophilicity, facilitating the formation of stable oxime bonds through a well-defined mechanistic pathway [1] [2].

The reaction mechanism proceeds through initial nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This intermediate subsequently undergoes dehydration via protonation of the hydroxyl function and elimination of water, yielding the final oxime product [2]. The reaction is under general acid catalysis, with optimal conditions typically occurring at pH 4.5 where the balance between acid-catalyzed dehydration and unreactive protonated nucleophile formation is optimized [2].

Kinetic Data for Aldehyde Substrates

Aldehyde substrates demonstrate significantly higher reactivity compared to ketones in oxime formation reactions with aminooxy compounds. Non-conjugated aldehydes exhibit the highest reactivity, while conjugated aldehydes show reduced reaction rates due to electronic delocalization effects [1]. Kinetic studies using citral as a model conjugated aldehyde substrate reveal second-order rate constants of 48.6 s⁻¹M⁻¹ when catalyzed by 50 millimolar aniline under neutral conditions [1].

The reaction kinetics follow a second-order model that is first order in both aldehyde and alkoxyamine components [1]. The apparent second-order rate constant varies linearly with catalyst concentration, confirming the nucleophilic catalysis mechanism [1]. For the citral-aminooxy system, rate constants range from 24.3 to 48.6 s⁻¹M⁻¹ when aniline catalyst concentrations increase from 25 to 50 millimolar [1].

Ketone Reactivity Profiles

Ketone substrates present markedly lower reactivity in oxime formation compared to their aldehyde counterparts. Using 2-pentanone as a representative ketone substrate, kinetic analysis demonstrates second-order rate constants of 0.082 s⁻¹M⁻¹ with 100 millimolar aniline catalysis [1]. This represents approximately a 600-fold decrease in reaction rate compared to aldehyde substrates under comparable conditions.

The reduced reactivity of ketones stems from increased steric hindrance around the carbonyl carbon and the alpha-effect of the aminooxy oxygen heteroatom, which restricts formation of the key intermediate required for dehydration [3]. The reaction half-life for ketone-based oxime formation extends to 28.5 minutes under standard conditions, compared to 2.6 minutes for aldehyde substrates [1].

Rate Constant Comparisons

Substrate TypeRate Constant (s⁻¹M⁻¹)Half-life (min)Relative Reactivity
Non-conjugated aldehydes10¹ - 10²1-5Highest
Conjugated aldehydes48.6 (citral)2.6Moderate
Ketones0.082 (2-pentanone)28.5Lowest

The substantial difference in reaction rates between aldehydes and ketones necessitates careful consideration of substrate selection in bioconjugation applications. Aldehydes generally provide more efficient coupling under mild conditions, while ketone substrates may require enhanced catalytic conditions or extended reaction times [1] [2].

Orthogonality in Multi-Step Conjugation Protocols

The development of orthogonal bioconjugation strategies has become increasingly important for complex biomolecule modification applications. Oxime ligation demonstrates excellent orthogonality with several established bioorthogonal reactions, enabling sophisticated multi-step conjugation protocols [4] [5].

Compatibility with Strain-Promoted Azide-Alkyne Cycloaddition

Oxime ligation exhibits complete orthogonality with strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This compatibility enables simultaneous dual labeling approaches where both aldehyde/ketone and azide/alkyne functional groups can be conjugated independently without cross-reactivity [4] [6]. The reaction conditions for oxime formation (neutral to slightly acidic pH, room temperature) are fully compatible with SPAAC requirements, allowing for one-pot dual conjugation protocols.

Triple bioorthogonal labeling has been successfully demonstrated using oxime ligation, SPAAC, and tetrazine-trans-cyclooctene ligation simultaneously [4]. This orthogonality arises from the distinct reaction mechanisms: oxime formation proceeds through nucleophilic addition-elimination, while SPAAC involves [3+2] cycloaddition chemistry with fundamentally different electronic requirements [4].

Multi-Component Conjugation Systems

The orthogonal nature of oxime ligation enables sequential conjugation protocols where multiple functional groups can be introduced systematically. The 2-formylphenylboronic acid system demonstrates particularly effective orthogonality with both SPAAC and tetrazine ligation chemistries [4]. This three-way orthogonality permits precise control over conjugation site specificity and reaction sequence.

Site-specific dual-payload antibody conjugates have been prepared using orthogonal oxime and tetrazine ligation reactions [4]. The reaction half-life of approximately 5 minutes with 2 equivalents of linker-payload demonstrates the efficiency achievable in orthogonal systems [4]. Importantly, the mutual orthogonality allows simultaneous triple bioorthogonal conjugations, enabling complex multi-labeling applications previously considered intractable [4].

Protocol Design Considerations

Successful implementation of orthogonal protocols requires careful consideration of reaction kinetics, pH compatibility, and catalyst interference. Oxime ligation typically proceeds optimally at pH 4.5-7.0, which overlaps favorably with most bioorthogonal reaction conditions [2] [7]. The use of nucleophilic catalysts such as aniline or phenylenediamines does not interfere with azide-alkyne or tetrazine chemistries [7] [6].

Sequential addition protocols often prove superior to simultaneous mixing approaches, particularly when reaction rates differ significantly [4]. For oxime-SPAAC orthogonal systems, either simultaneous or sequential addition produces comparable yields, reflecting the excellent mutual compatibility of these reaction systems [4].

Aniline-Catalyzed Acceleration of Oxime Bond Formation

Nucleophilic catalysis represents the most effective strategy for accelerating oxime bond formation under physiological conditions. Aniline and substituted aniline derivatives function as nucleophilic catalysts by forming reactive imine intermediates that undergo rapid transimination with aminooxy nucleophiles [7] [8].

Mechanistic Basis of Aniline Catalysis

The catalytic mechanism proceeds through initial condensation of aniline with the carbonyl substrate to form an activated imine intermediate [9]. This imine formation involves dehydration of a hemiaminal intermediate, which represents the rate-limiting step under neutral conditions [9]. The activated imine then undergoes rapid transimination with the aminooxy nucleophile, yielding the final oxime product and regenerating the aniline catalyst [7].

Evidence strongly supports nucleophilic catalysis combined with general acid-base catalysis for optimal performance [9]. The formation of an eight-membered ring transition state facilitates intramolecular protonation of the hemiaminal intermediate, promoting the critical dehydration step [9]. This mechanistic understanding has guided the development of more efficient catalyst systems.

Enhanced Catalyst Systems

Meta-phenylenediamine (mPDA) and para-phenylenediamine (pPDA) represent significant improvements over aniline catalysis. While mPDA demonstrates only modest 2-fold enhancement at equal concentrations, its superior aqueous solubility permits usage at concentrations up to 900 millimolar, resulting in rate enhancements exceeding 20-fold compared to aniline [1] [6].

Para-phenylenediamine exhibits exceptional catalytic efficiency, providing 120-fold rate enhancement compared to uncatalyzed reactions and 19-fold improvement over aniline-catalyzed systems [7]. This catalyst proves highly effective even at low concentrations of 2 millimolar, making it particularly suitable for applications requiring minimal catalyst loading [7].

Kinetic Enhancement Data

CatalystConcentration (mM)Rate EnhancementAdvantages
Aniline50-100Baseline referenceWell-established, moderate efficiency
meta-Phenylenediamine100-9002-20 fold vs anilineHigh solubility, very effective at high concentrations
para-Phenylenediamine2-10120 fold vs uncatalyzedEffective at low concentrations, minimal interference
5-Methoxyanthranilic acid1-1010-100 foldIntramolecular catalysis, compact structure

The concentration dependence of catalytic efficiency follows linear relationships for most systems, confirming first-order dependence on catalyst concentration [1]. For 2-pentanone substrates, rate constants increase from 0.082 s⁻¹M⁻¹ with 100 millimolar aniline to 1.69 s⁻¹M⁻¹ with 900 millimolar mPDA [1].

Biocompatibility and Application Considerations

Enhanced catalysts demonstrate excellent biocompatibility under physiological conditions. Para-phenylenediamine catalysis enables efficient oxime bioconjugations at low micromolar concentrations, as demonstrated by successful PEGylation of small proteins [7]. The catalyst systems function effectively throughout the pH range 4-7, providing flexibility for diverse biological applications [7].

The superior catalytic efficiency of substituted anilines stems from electron-donating substituents that enhance nucleophilicity while maintaining favorable dehydration kinetics [7]. These catalyst systems allow oxime bioconjugations to proceed under mild conditions comparable to other bioorthogonal reactions, with second-order rate constants in the 0.1-50 M⁻¹s⁻¹ range [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Exact Mass

221.1263

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Grover GN, Lee J, Matsumoto NM, Maynard HD. Aminooxy and Pyridyl Disulfide Telechelic Poly(Polyethylene Glycol Acrylate) by RAFT Polymerization. Macromolecules. 2012 Jun 26;45(12):4858-4965. PubMed PMID: 24648600; PubMed Central PMCID: PMC3956054.
2: Boehnke N, Cam C, Bat E, Segura T, Maynard HD. Imine Hydrogels with Tunable Degradability for Tissue Engineering. Biomacromolecules. 2015 Jul 13;16(7):2101-8. doi: 10.1021/acs.biomac.5b00519. Epub 2015 Jul 1. PubMed PMID: 26061010; PubMed Central PMCID: PMC4583069.
3: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035.
4: Mancini RJ, Paluck SJ, Bat E, Maynard HD. Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions. Langmuir. 2016 Apr 26;32(16):4043-51. doi: 10.1021/acs.langmuir.6b00560. Epub 2016 Apr 14. PubMed PMID: 27078573; PubMed Central PMCID: PMC4852853.
5: Jin Y, Song L, Su Y, Zhu L, Pang Y, Qiu F, Tong G, Yan D, Zhu B, Zhu X. Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers. Biomacromolecules. 2011 Oct 10;12(10):3460-8. doi: 10.1021/bm200956u. Epub 2011 Sep 7. PubMed PMID: 21863891.
6: Rashidian M, Kumarapperuma SC, Gabrielse K, Fegan A, Wagner CR, Distefano MD. Simultaneous dual protein labeling using a triorthogonal reagent. J Am Chem Soc. 2013 Nov 6;135(44):16388-96. doi: 10.1021/ja403813b. Epub 2013 Oct 17. PubMed PMID: 24134212; PubMed Central PMCID: PMC3873327.
7: Hardy JG, Lin P, Schmidt CE. Biodegradable hydrogels composed of oxime crosslinked poly(ethylene glycol), hyaluronic acid and collagen: a tunable platform for soft tissue engineering. J Biomater Sci Polym Ed. 2015;26(3):143-61. doi: 10.1080/09205063.2014.975393. PubMed PMID: 25555089.

Explore Compound Types